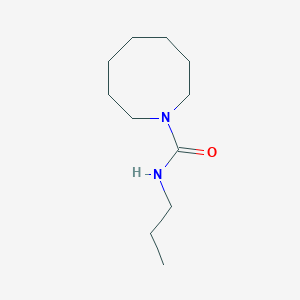
N-propylazocane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propylazocane-1-carboxamide, also known as PZM21, is a synthetic compound that has gained attention in the scientific community due to its potential as a new class of painkillers. PZM21 has shown promising results in preclinical studies and has been found to be effective in treating chronic pain without the side effects associated with opioids.
Mécanisme D'action
N-propylazocane-1-carboxamide works by targeting the mu-opioid receptor, which is responsible for the pain-relieving effects of opioids. However, unlike traditional opioids, N-propylazocane-1-carboxamide does not activate the receptor in a way that leads to addiction and respiratory depression. Instead, N-propylazocane-1-carboxamide activates a different signaling pathway that produces pain relief without the negative side effects.
Biochemical and Physiological Effects:
N-propylazocane-1-carboxamide has been found to produce pain relief in animal models of chronic pain and neuropathic pain. It has also been found to produce fewer side effects than traditional opioids, such as respiratory depression, constipation, and addiction. N-propylazocane-1-carboxamide has a longer duration of action than morphine, which means that it may be effective in treating chronic pain with fewer doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-propylazocane-1-carboxamide is that it has shown promising results in preclinical studies as a new class of painkillers. Another advantage is that it produces fewer side effects than traditional opioids, which means that it may be safer for long-term use. One limitation of N-propylazocane-1-carboxamide is that it is still in the early stages of development and has not yet been tested in humans. Another limitation is that it may be difficult to synthesize on a large scale.
Orientations Futures
There are several future directions for research on N-propylazocane-1-carboxamide. One direction is to test its efficacy and safety in human clinical trials. Another direction is to study its mechanism of action in more detail to better understand how it produces pain relief without the negative side effects of traditional opioids. Additionally, researchers may investigate the potential of N-propylazocane-1-carboxamide as a treatment for other conditions, such as anxiety and depression. Overall, N-propylazocane-1-carboxamide has the potential to be a game-changer in the field of pain management, and further research is needed to fully explore its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-propylazocane-1-carboxamide involves several steps, starting with the conversion of 2,6-dimethylpiperidine to 2,6-dimethylpiperidin-1-yl-acetamide. This intermediate is then reacted with 2-chloro-1-(4-nitrophenyl)ethanone to form the key intermediate 2,6-dimethyl-N-(4-nitrophenyl)-1-(2-oxoethyl)piperidine-1-carboxamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.
Applications De Recherche Scientifique
N-propylazocane-1-carboxamide has been the subject of extensive scientific research due to its potential as a new class of painkillers. Preclinical studies have shown that N-propylazocane-1-carboxamide is effective in treating chronic pain without the side effects associated with opioids, such as addiction and respiratory depression. N-propylazocane-1-carboxamide has also been found to be effective in treating neuropathic pain, which is often resistant to traditional painkillers.
Propriétés
IUPAC Name |
N-propylazocane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-8-12-11(14)13-9-6-4-3-5-7-10-13/h2-10H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSXIHQDJFLQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propylazocane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide](/img/structure/B7460743.png)
![2,6-difluoro-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]benzamide](/img/structure/B7460746.png)




![3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol](/img/structure/B7460777.png)
![2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid](/img/structure/B7460786.png)
![N-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]benzamide](/img/structure/B7460787.png)



![1-(1-Adamantyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460819.png)